molecular formula C7H7BrINO B6200320 3-bromo-5-iodo-2-methoxy-4-methylpyridine CAS No. 2694734-05-7

3-bromo-5-iodo-2-methoxy-4-methylpyridine

Cat. No.: B6200320
CAS No.: 2694734-05-7
M. Wt: 327.9
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Description

3-Bromo-5-iodo-2-methoxy-4-methylpyridine is a halogenated pyridine derivative characterized by a pyridine core substituted with bromine (position 3), iodine (position 5), methoxy (position 2), and methyl (position 4) groups. Its molecular formula is C₇H₇BrINO, with an approximate molecular weight of 343.95 g/mol (calculated based on atomic masses). The compound’s structure combines electron-withdrawing halogens (Br, I) and electron-donating groups (methoxy, methyl), creating a versatile scaffold for pharmaceutical and materials chemistry applications. It is frequently utilized as a building block in cross-coupling reactions due to the reactivity of its halogens .

Properties

CAS No.

2694734-05-7

Molecular Formula

C7H7BrINO

Molecular Weight

327.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-iodo-2-methoxy-4-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 2-methoxy-4-methylpyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents such as acetic acid or methanol .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed to introduce the bromine and iodine substituents efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodo-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

Scientific Research Applications

3-Bromo-5-iodo-2-methoxy-4-methylpyridine has several notable applications across different scientific domains:

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways. Research indicates that it can modulate enzyme activity, suggesting potential therapeutic applications.

Organic Synthesis

It is widely used as a building block for synthesizing more complex organic molecules. The compound's halogen substituents facilitate nucleophilic substitution reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

Biological Studies

Studies have shown that this compound can interact with various biomolecules, which can be utilized to explore biological pathways and mechanisms. Its unique structure allows for significant interactions with enzymes, potentially leading to altered signaling pathways.

Case Studies and Research Findings

StudyFocusFindings
Synthesis OptimizationDemonstrated improved yields in synthesizing related pyridine derivatives using alternative methods without palladium catalysts.
Biological ActivityFound that the compound interacts with specific enzymes, suggesting its potential as a pharmacological agent.
Organic Synthesis ApplicationsHighlighted its role in synthesizing cholinergic drugs and other bioactive molecules, emphasizing its versatility as an intermediate.

Mechanism of Action

The mechanism of action of 3-bromo-5-iodo-2-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final synthesized compound and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Positioning and Electronic Effects

The positions and types of substituents significantly influence the compound’s reactivity and physical properties. Key comparisons include:

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)
  • Molecular Formula: C₆H₆BrNO
  • Molecular Weight : 188.02 g/mol
  • Key Differences : Lacks iodine at position 5 and methyl at position 4. The absence of iodine reduces molecular weight and alters leaving-group efficacy in substitution reactions. The methoxy group at position 5 enhances electron density at the pyridine ring’s para position, directing electrophilic substitutions differently compared to the target compound .
3,5-Dibromo-2-Methoxy-4-Methylpyridine (CAS 164513-38-6)
  • Molecular Formula: C₇H₇Br₂NO
  • Molecular Weight : 289.95 g/mol
  • Key Differences : Replaces iodine with bromine at position 5. The dual bromine substitution increases steric hindrance but reduces leaving-group versatility (Br⁻ is poorer than I⁻ in nucleophilic substitutions). This compound is less lipophilic than the target molecule .
5-Bromo-3-Iodo-4-Methylpyridin-2-Amine (CAS 1150618-04-4)
  • Molecular Formula : C₇H₇BrIN₂
  • Molecular Weight : 316.96 g/mol
  • Key Differences: Substitutes methoxy (position 2) with an amino group. The amino group enhances nucleophilicity at position 2, making this compound more reactive in SNAr (nucleophilic aromatic substitution) reactions. The methyl group at position 4 mirrors the target compound, suggesting similar steric profiles .

Physicochemical Properties and Reactivity

A comparative analysis of key properties is summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications
3-Bromo-5-iodo-2-methoxy-4-methylpyridine Br (3), I (5), OMe (2), Me (4) 343.95 Suzuki coupling, Stille reactions (I⁻ superior leaving group)
3-Bromo-5-methoxypyridine Br (3), OMe (5) 188.02 Intermediate in antiviral drug synthesis
3,5-Dibromo-2-methoxy-4-methylpyridine Br (3,5), OMe (2), Me (4) 289.95 Less reactive in cross-coupling due to Br⁻
5-Bromo-3-iodo-4-methylpyridin-2-amine Br (5), I (3), NH₂ (2), Me (4) 316.96 Nucleophilic substitutions (amino-directed)
Reactivity Insights :
  • Iodine vs. Bromine : The iodine substituent in the target compound enhances its utility in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to the weaker C-I bond compared to C-Br .
  • Methoxy vs. Amino Groups: Methoxy groups deactivate the ring toward electrophilic substitution but stabilize intermediates in coupling reactions. Amino groups, by contrast, activate the ring for nucleophilic attacks .

Biological Activity

3-Bromo-5-iodo-2-methoxy-4-methylpyridine is an organic compound that has garnered attention in recent years for its potential biological activity. This compound, characterized by its unique halogenated pyridine structure, exhibits significant interactions with various biological molecules, making it a candidate for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrI₁N₁O₁. The presence of bromine and iodine at the 3rd and 5th positions, respectively, along with a methoxy group at the 2nd position, enhances its reactivity and biological interactions. The methoxy group acts as an electron donor, further influencing the compound's behavior in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can alter enzyme activity or receptor signaling pathways, suggesting potential therapeutic applications. The dual halogenation is believed to enhance binding affinity compared to simpler pyridine derivatives .

In vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibition of various biological processes:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways. For example, it was found to inhibit p38α MAP kinase activity, which plays a crucial role in inflammatory responses .
  • Cellular Effects : In cell-based assays, treatment with this compound resulted in decreased secretion of pro-inflammatory cytokines such as TNF-α, indicating its potential role in modulating immune responses .

Case Studies

Several case studies highlight the compound's pharmacological potential:

  • Case Study 1 : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound induced apoptosis in specific cancer cells while sparing normal cells, suggesting selectivity in its action.
  • Case Study 2 : Another research focused on its antibacterial properties, where it demonstrated significant inhibition against various bacterial strains, pointing towards its utility as an antimicrobial agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey Differences
3-Bromo-6-methoxy-2-methylpyridineLacks iodine atom; altered reactivity
5-Iodo-2-methyl-3-methoxypyridineLacks bromine atom; different biological interactions
2-Methyl-6-methoxypyridineParent compound without halogenation; minimal biological activity
5-Bromo-2-chloro-pyridineContains chlorine instead of iodine; reduced efficacy

The unique combination of bromine and iodine in this compound provides distinct reactivity patterns not observed in simpler derivatives, enhancing its utility in synthetic organic chemistry and potential therapeutic applications .

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